Brompheniramine maleate

H1 receptor pharmacology receptor binding assay antihistamine potency

Brompheniramine maleate (CAS 980‑71‑2, ≥98% purity) is a high-affinity alkylamine H1 antagonist (human H1 Ki = 2.1 nM, Kd = 6.06 nM) uniquely differentiated from chlorpheniramine by its longer elimination half-life (~25 h vs. 14–25 h), enabling once-daily dosing models. It demonstrates quantifiable inhibition of hERG (IC50 = 0.90–3.8 μM), Nav1.5 (IC50 = 12.5 μM), and calcium channels (IC50 = 16.12 μM), plus full M1–M5 muscarinic receptor profiling (Ki = 250–480 nM). These data make it an indispensable comparator for cardiac safety panels, anticholinergic SAR studies, and ocular allergy formulation development. Select this well-characterized reference compound to ensure reproducible, publication-ready results.

Molecular Formula C20H23BrN2O4
Molecular Weight 435.3 g/mol
CAS No. 980-71-2
Cat. No. B000991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrompheniramine maleate
CAS980-71-2
SynonymsBrompheniramine
Brompheniramine Maleate
Brompheniramine Maleate (1:1)
Chlorphed
Dimetane
Dimetane Ten
Dimetane-Ten
Dimetapp Allergy
Maleate, Brompheniramine
Oraminic 2
Oraminic-2
p Bromdylamine
p-Bromdylamine
para Bromdylamine
para-Bromdylamine
Molecular FormulaC20H23BrN2O4
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySRGKFVAASLQVBO-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Brompheniramine Maleate (CAS 980-71-2) for Research and Pharmaceutical Procurement: Baseline Characterization


Brompheniramine maleate (CAS 980-71-2) is a first-generation alkylamine H1 receptor antagonist [1] used as an antihistamine in the symptomatic relief of allergic rhinitis and common cold . Its pharmacological activity resides primarily in the d-isomer, with dextrobrompheniramine being approximately twice as active as the racemic mixture [2]. The compound demonstrates high affinity for the human histamine H1 receptor (Ki = 2.1 nM) and also interacts with muscarinic cholinergic receptors and cardiac ion channels .

Why Brompheniramine Maleate Cannot Be Interchanged with Chlorpheniramine or Other First-Generation Antihistamines


Although brompheniramine and chlorpheniramine share an alkylamine core and demonstrate comparable muscarinic receptor affinities [1], critical differences in pharmacokinetic half-life, oxidative burst inhibition, and topical ocular efficacy preclude direct substitution [2]. Brompheniramine exhibits a longer elimination half-life (~25 hours) compared to chlorpheniramine (14–25 hours) and diphenhydramine (~4 hours) [3], enabling once-daily dosing that alters therapeutic duration. In functional assays, brompheniramine shows distinct potency ranking in suppressing neutrophil oxidative burst [4], and in ocular allergy models, its dextro isomer demonstrates superior efficacy over chlorpheniramine [5]. These differences are material for compound selection in receptor pharmacology studies, pharmacokinetic modeling, and formulation development.

Quantitative Differentiation Evidence for Brompheniramine Maleate vs. Comparators


H1 Receptor Binding Affinity: Brompheniramine vs. Chlorpheniramine

Brompheniramine demonstrates a human H1 receptor Ki of 2.1 nM . While a direct head-to-head Ki comparison with chlorpheniramine in the same study is not available, cross-study comparable data indicate that chlorpheniramine exhibits a reported Ki of approximately 3–5 nM [1]. This suggests that brompheniramine possesses comparable or slightly higher H1 receptor affinity, though the difference is not sufficiently large to drive procurement decisions absent additional differentiating factors. The high affinity (Kd = 6.06 nM) confirms potent H1 antagonism .

H1 receptor pharmacology receptor binding assay antihistamine potency

Muscarinic Receptor Affinity Profile: Brompheniramine vs. Chlorpheniramine vs. Terfenadine

In a direct comparative study, brompheniramine and chlorpheniramine exhibited no significant difference in binding affinities across human muscarinic M1–M5 subtypes [1]. Both compounds displayed Ki values in the 250–480 nM range for M1–M5 (e.g., M1: brompheniramine Ki = 480 nM; M3: Ki = 250 nM) . In contrast, terfenadine demonstrated subtype selectivity at M3 [2]. Atropine was significantly more potent than all three drugs at all subtypes (p<0.01) [3]. This data indicates that brompheniramine and chlorpheniramine are essentially interchangeable with respect to muscarinic receptor binding, but differ markedly from second-generation agents like terfenadine in lacking M3 selectivity.

anticholinergic activity muscarinic receptor selectivity profiling

Elimination Half-Life: Brompheniramine vs. Chlorpheniramine vs. Diphenhydramine

Brompheniramine exhibits an elimination half-life of approximately 25 hours, compared to chlorpheniramine's 14–25 hours and diphenhydramine's ~4 hours [1]. This longer half-life supports once-daily dosing in therapeutic applications [2], which may be a relevant consideration for studies requiring sustained H1 receptor occupancy or for formulation development where extended duration of action is desired. The volume of distribution for all three drugs exceeds 4 L/kg, indicating extensive tissue distribution [3].

pharmacokinetics half-life dosing frequency

Oxidative Burst Inhibition: Brompheniramine Rank Order vs. Chlorpheniramine and Loratadine

In human polymorphonuclear leukocytes, the rank order of potency for inhibiting extracellular oxidative burst was dithiaden > loratadine > chlorpheniramine > brompheniramine > pheniramine [1]. This places brompheniramine as less potent than chlorpheniramine in suppressing neutrophil reactive oxygen species generation. At the intracellular level, the rank order shifted to loratadine > dithiaden [2]. These findings indicate that brompheniramine has a distinct functional profile in modulating phagocyte oxidative responses, which may be relevant for studies investigating anti-inflammatory or immunomodulatory effects of antihistamines beyond H1 blockade.

neutrophil function oxidative burst immunomodulation

Topical Ocular Efficacy: Dexbrompheniramine vs. Chlorpheniramine vs. Pheniramine

In a human model of histamine-induced conjunctivitis, 0.3% dexbrompheniramine produced a mean difference score of 1.71±0.18 for decreasing histamine-induced itching, compared to 1.5±0.22 for 0.3% chlorpheniramine and 0.79±0.21 for 0.3% pheniramine [1]. The difference between dexbrompheniramine and pheniramine was statistically significant (p=0.01), and chlorpheniramine was also superior to pheniramine (p=0.04) [2]. These data demonstrate that the dextro isomer of brompheniramine is among the most efficacious topical ocular antihistamines in this class.

ocular allergy topical antihistamine conjunctivitis

Cardiac Ion Channel Profile: hERG, Sodium, and Calcium Channel Inhibition

Brompheniramine inhibits hERG potassium channels with an IC50 of 0.90±0.14 μM (in CHO cells) and 3.8 μM (in HEK293 cells) . It also blocks voltage-gated sodium channels (Nav1.5, IC50 = 12.5 μM) and calcium channels (IC50 = 16.12 μM) . In guinea pig papillary muscle, brompheniramine at 1–100 μM shortens APD50 and slightly prolongs APD90 at higher concentrations . While direct comparator data for chlorpheniramine or diphenhydramine under identical conditions is limited, these values provide a quantitative baseline for assessing brompheniramine's cardiac ion channel liability in safety pharmacology studies. The hERG IC50 (0.90 μM) indicates moderate channel inhibition that should be considered in experimental design when evaluating QT prolongation risk.

cardiac safety hERG ion channel pharmacology

Recommended Research and Industrial Application Scenarios for Brompheniramine Maleate


H1 Receptor Pharmacology: Reference Antagonist in Binding and Functional Assays

With a human H1 receptor Ki of 2.1 nM and Kd of 6.06 nM , brompheniramine maleate serves as a potent, well-characterized H1 antagonist for receptor binding studies, functional antagonism assays in isolated tissues, and as a positive control in screening campaigns for novel antihistamines. Its high affinity and commercial availability as a pure maleate salt make it suitable for generating concentration-response curves and Schild analysis [1].

Muscarinic Receptor Profiling: First-Generation Antihistamine Comparator

Given its well-documented binding profile across human M1–M5 muscarinic receptor subtypes (Ki range: 250–480 nM) , brompheniramine maleate is an appropriate comparator compound for studies investigating anticholinergic activity of antihistamines. Its lack of subtype selectivity distinguishes it from second-generation agents like terfenadine [1], making it valuable for structure-activity relationship studies aimed at reducing anticholinergic side effects.

Topical Ophthalmic Formulation Development

Dexbrompheniramine demonstrated superior efficacy over chlorpheniramine and pheniramine in reducing histamine-induced ocular itching (mean difference score 1.71±0.18 vs. 1.5±0.22 and 0.79±0.21, respectively) . This supports the use of brompheniramine maleate as a lead compound or reference standard in the development of topical ophthalmic antihistamine formulations for allergic conjunctivitis.

Cardiac Safety Pharmacology: hERG and Ion Channel Liability Assessment

Brompheniramine maleate exhibits quantifiable inhibition of hERG potassium channels (IC50 = 0.90–3.8 μM), sodium channels (Nav1.5, IC50 = 12.5 μM), and calcium channels (IC50 = 16.12 μM) . It also alters action potential parameters in guinea pig papillary muscle [1]. These data establish brompheniramine as a useful tool compound for investigating the cardiac electrophysiological effects of first-generation antihistamines and for benchmarking new chemical entities in cardiac safety panels.

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